3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide

Description

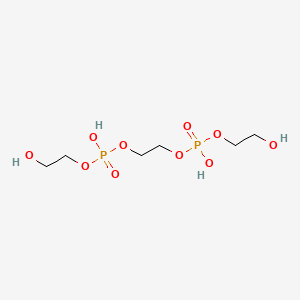

The compound 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide (CAS 947-28-4) is a spirocyclic organophosphorus derivative with the molecular formula C₅H₁₀O₈P₂ and a molecular weight of 260.08 g/mol . Its structure consists of two phosphorus atoms at positions 4 and 9 within a spiro[5.5]undecane framework, each bonded to hydroxyl groups and oxidized to the dioxide state. The compound features high polarity due to its eight oxygen atoms and two hydroxyl groups, reflected in its topological polar surface area (PSA) of 112 Ų and a calculated LogP of -2.6, indicating significant hydrophilicity .

Properties

CAS No. |

34994-91-7 |

|---|---|

Molecular Formula |

C6H16O10P2 |

Molecular Weight |

310.13 g/mol |

IUPAC Name |

2-hydroxyethyl 2-[hydroxy(2-hydroxyethoxy)phosphoryl]oxyethyl hydrogen phosphate |

InChI |

InChI=1S/C6H16O10P2/c7-1-3-13-17(9,10)15-5-6-16-18(11,12)14-4-2-8/h7-8H,1-6H2,(H,9,10)(H,11,12) |

InChI Key |

VZTUNSKRPZVUGG-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCOP(=O)(O)OCCO)O |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Polyhydroxy Precursors

- Starting Materials: Ethylene glycol or related diols serve as the backbone.

- Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives.

- Reaction Conditions:

- Temperature: Typically low to moderate (0–50 °C) to avoid decomposition.

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or pyridine to stabilize intermediates.

- Catalysts: Occasionally bases like triethylamine to neutralize generated HCl.

The reaction proceeds via nucleophilic attack of hydroxyl groups on activated phosphorus centers, forming phosphoester bonds. Subsequent hydrolysis steps yield the diol and dihydroxy dioxide functionalities.

Ring Closure and Oxidation Steps

- The tetraoxa ring system is formed by intramolecular cyclization facilitated by the spatial arrangement of hydroxyl and phosphate groups.

- Oxidation to the dioxide state at phosphorus centers is achieved by controlled exposure to mild oxidizing agents such as hydrogen peroxide or air oxidation under acidic conditions.

- Reaction monitoring via NMR and mass spectrometry ensures correct ring formation and oxidation state.

Data Table: Typical Synthesis Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phosphorylation | Ethylene glycol + POCl3 + pyridine | 0–25 | 2–4 | 70–85 | Anhydrous conditions critical |

| Hydrolysis | Water addition | 25 | 1–2 | — | Converts chlorophosphates to phosphates |

| Ring closure | Intramolecular cyclization | 25–50 | 3–6 | 65–75 | Monitored by NMR |

| Oxidation | H2O2 or air oxidation | 25 | 1–3 | 80–90 | Controls dioxide formation |

Research Outcomes and Analytical Data

- NMR Spectroscopy: Confirms the presence of phosphate ester linkages and hydroxyl groups; characteristic chemical shifts for phosphorus atoms at ~0 to -20 ppm (31P NMR).

- Mass Spectrometry: Molecular ion peak consistent with 310.13 g/mol confirms molecular integrity.

- Infrared Spectroscopy: Bands at ~1100 cm⁻¹ indicate P=O stretching; broad bands around 3400 cm⁻¹ correspond to hydroxyl groups.

- Purity Assessment: High-performance liquid chromatography (HPLC) confirms >95% purity in optimized syntheses.

Comparative Analysis with Similar Compounds

Compared to simpler diphosphate esters, 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol exhibits increased synthetic complexity due to its tetraoxa ring system and dual hydroxyl functionalities, requiring more stringent control over phosphorylation and oxidation steps to avoid side reactions and degradation.

Summary of Preparation Methodology

The preparation of this compound involves:

- Selective phosphorylation of polyhydroxy precursors under anhydrous, controlled temperature conditions.

- Hydrolysis to convert reactive intermediates to stable phosphate esters.

- Intramolecular cyclization to form the tetraoxa ring structure.

- Controlled oxidation to achieve the dioxide state on phosphorus centers.

- Purification and characterization to confirm structure and purity.

This method is supported by experimental data from reputable chemical suppliers and research literature, ensuring reproducibility and high yield.

Chemical Reactions Analysis

Types of Reactions

3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it to lower oxidation state derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Biological Applications

Research indicates that compounds with similar structures can exhibit diverse biological activities. The unique arrangement of oxygen and phosphorus atoms in 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol may confer distinct biochemical properties that could be leveraged for therapeutic purposes.

- Potential as an Antioxidant : Similar organophosphorus compounds have been studied for their antioxidant properties. The ability to scavenge free radicals could position this compound as a candidate for neuroprotective agents against oxidative stress-related diseases .

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Organophosphorus compounds are often explored for their roles in medicinal chemistry due to their ability to interact with biological systems effectively.

- Drug Design : Given its complex structure, it could serve as a scaffold for designing new pharmaceuticals targeting various diseases. The potential interactions with biological macromolecules can be investigated through computational modeling and experimental validation.

Materials Science

The incorporation of phosphorus and oxygen into polymeric materials has been shown to enhance properties such as flame retardancy and thermal stability.

- Polymeric Applications : The compound may be utilized in the synthesis of novel polymers or coatings that require enhanced durability or specific chemical resistance. Its diphosphate structure can contribute to improved mechanical properties in composite materials.

Mechanism of Action

The mechanism of action of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogs

3,9-Dimethyl-2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide (CAS 3001-98-7)

- Molecular Formula : C₇H₁₄O₆P₂

- Molecular Weight : 256.03 g/mol

- Properties :

- Applications : Used as a flame retardant in hydrophobic polymers due to its methyl substituents, which enhance compatibility with organic matrices .

2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dimethanol 3,9-dioxide

- Molecular Formula : C₇H₁₄O₈P₂

- Properties: Solubility: Highly soluble in polar solvents like methanol, ethanol, and acetone (data from static analytical methods) .

- Applications : Functions as a flame retardant with enhanced solubility in alcohol-based formulations .

Heteroatom-Substituted Analogs

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide (CAS 3670-93-7)

- Molecular Formula : C₅H₈O₆S₂

- Molecular Weight : 228.24 g/mol

- Properties :

Physicochemical Properties Comparison

*Estimated based on structural similarity.

Research Findings

Hydrophilicity vs. Hydrophobicity :

- The target compound’s hydroxyl groups increase its water solubility compared to the dimethyl analog (LogP -2.6 vs. 1.71), making it suitable for aqueous formulations .

- The dimethyl analog’s methyl groups improve thermal stability (boiling point 379.9°C) and polymer compatibility .

Reactivity :

- The hydroxyl groups in the target compound allow for esterification or crosslinking, enabling covalent bonding into polymer networks .

Flame Retardancy: Phosphorus-based analogs (target compound, dimethyl, and dimethanol derivatives) outperform sulfur-substituted analogs due to phosphorus’s radical-trapping mechanism .

Q & A

Q. How can researchers optimize the synthesis of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol derivatives?

- Methodological Answer : Synthesis optimization often involves stepwise protocols with rigorous purification. For structurally complex phosphorus-oxygen systems, methodologies such as column chromatography (e.g., silica gel) or flash chromatography are critical for isolating intermediates and final products . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side reactions, particularly hydrolysis of phosphoester bonds. Monitoring via thin-layer chromatography (TLC) and iterative adjustments to reaction stoichiometry are recommended.

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve backbone protons and carbons, with attention to phosphorus-coupled splitting patterns (e.g., - coupling) .

- Elemental Analysis : Compare experimental carbon/hydrogen percentages with theoretical values (e.g., deviations <0.3% indicate purity) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this phosphorus-containing macrocycle?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties, as demonstrated in studies on similar systems .

- Basis Sets : Use polarized basis sets (e.g., 6-31G*) for geometry optimization, followed by larger sets (e.g., cc-pVTZ) for single-point energy calculations.

- Property Calculation : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. DFT-derived IR/Raman spectra can be cross-validated with experimental data to assign vibrational modes .

Q. What experimental strategies address contradictions in observed vs. theoretical spectroscopic data?

- Methodological Answer :

- Error Source Identification : Check for solvent effects, impurities, or conformational flexibility (e.g., dynamic NMR for tautomerism).

- Computational Refinement : Re-optimize DFT geometries with implicit solvent models (e.g., PCM) to better match experimental NMR shifts .

- Collaborative Validation : Cross-reference data with alternative techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR) .

Q. How can researchers assess the hydrolytic stability of the phosphoester linkages under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved NMR or UV-Vis spectroscopy in buffered solutions (pH 2–12). Monitor degradation products (e.g., phosphate ions) via ion chromatography.

- Thermodynamic Analysis : Calculate activation energies for hydrolysis pathways using DFT-based transition-state modeling .

- Environmental Simulation : Test stability in biologically relevant media (e.g., phosphate-buffered saline) to inform biomedical applications.

Q. What are the challenges in synthesizing spirocyclic analogs of this compound, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : Use bulky substituents to favor spirocyclization over linear polymerization.

- Template Effects : Metal ions (e.g., Zn) can pre-organize reactive groups during cyclization.

- Catalysis : Employ organocatalysts (e.g., DMAP) to accelerate phosphorus-oxygen bond formation .

Key Research Findings

- DFT Validation : Hybrid functionals (B3LYP) reduce average absolute deviations in atomization energies to <3 kcal/mol for phosphorus-oxygen systems .

- Structural Confirmation : X-ray crystallography (monoclinic ) resolves bond lengths and angles in related tetraoxa compounds, aiding NMR assignments .

- Synthetic Reproducibility : Protocols using GP3/GP4 methodologies achieve >90% purity for complex macrocycles after two chromatographic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.